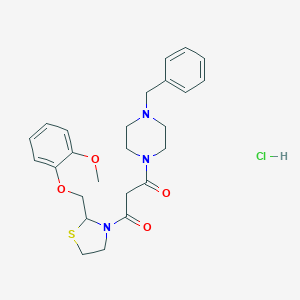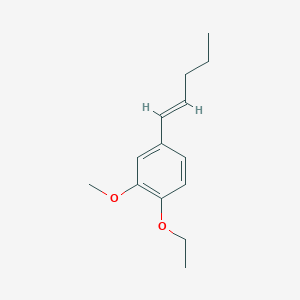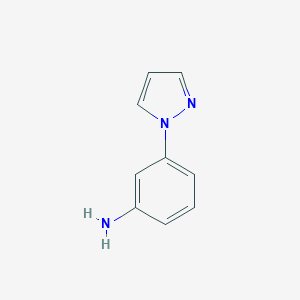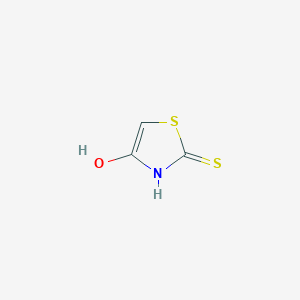
4-Thiazolol, 2-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolol, 2-mercapto- is a heterocyclic compound with a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Thiazolol, 2-mercapto- varies depending on its application. In the case of its antimicrobial activity, this compound is believed to inhibit the growth of bacteria and fungi by disrupting their cell walls or cell membranes. In the case of its anticancer activity, 4-Thiazolol, 2-mercapto- has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Thiazolol, 2-mercapto- have been extensively studied. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 4-Thiazolol, 2-mercapto- has been found to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. Moreover, this compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Thiazolol, 2-mercapto- in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. In addition, this compound is relatively easy to synthesize and can be modified to improve its activity and selectivity. However, one limitation of using 4-Thiazolol, 2-mercapto- is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on 4-Thiazolol, 2-mercapto-. One direction is to explore its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a scaffold for the design of new antimicrobial and anticancer agents. Moreover, further studies are needed to elucidate the mechanism of action of 4-Thiazolol, 2-mercapto- and to optimize its activity and selectivity.
Méthodes De Synthèse
The synthesis of 4-Thiazolol, 2-mercapto- can be achieved through various methods, including the reaction of thioamide with α-haloketone, the reaction of thioamide with α-haloketone under basic conditions, and the reaction of thioamide with α-bromoester. However, the most commonly used method is the reaction of thioamide with α-haloketone. This method involves the reaction of thioamide with α-haloketone in the presence of a base such as potassium carbonate or sodium hydroxide, followed by refluxing the mixture in ethanol or another suitable solvent.
Applications De Recherche Scientifique
4-Thiazolol, 2-mercapto- has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, 4-Thiazolol, 2-mercapto- has been used as a ligand in coordination chemistry and as a building block in organic synthesis.
Propriétés
IUPAC Name |
4-hydroxy-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPKVGYPVJJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolol, 2-mercapto- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)
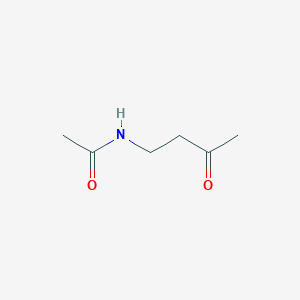

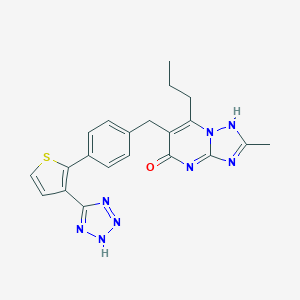

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
